

# Unraveling the Identity of "Acid secretion-IN-1": A Case of Mistaken Identity

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## Compound of Interest

Compound Name: *Acid secretion-IN-1*

Cat. No.: *B3107679*

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An in-depth investigation into the patent and scientific literature surrounding the compound cataloged as "**Acid secretion-IN-1**" reveals that its nomenclature is likely a misnomer. All available evidence points to this molecule, chemically identified as 5-Phenyl-1H-pyrrole-3-carboxylic acid, being a key intermediate in the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors, with no publicly accessible data supporting a role in the modulation of gastric acid secretion.

This technical guide serves to clarify the true scientific context of "**Acid secretion-IN-1**" for researchers, scientists, and drug development professionals, providing a comprehensive overview of its documented properties, synthesis, and biological relevance based on patent literature and related scientific publications.

## Compound Identification and Properties

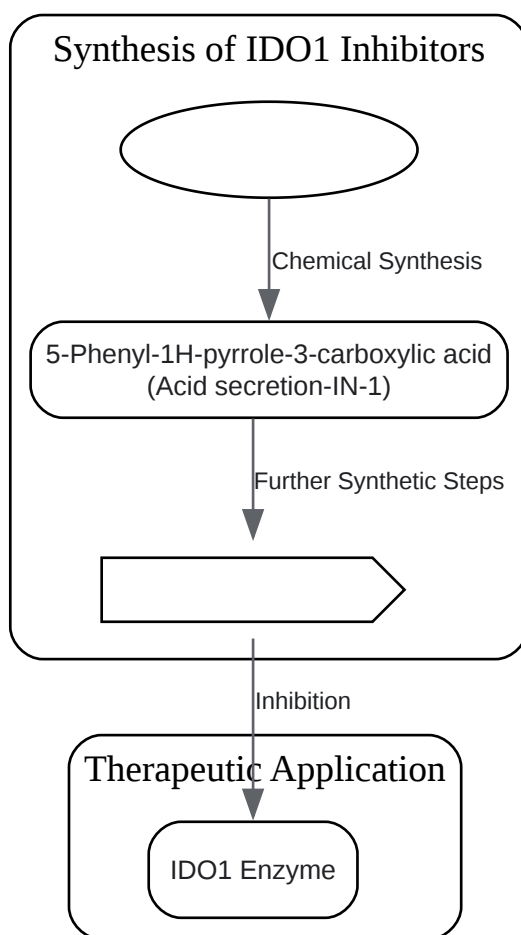
A thorough review of chemical databases and supplier information confirms that "**Acid secretion-IN-1**" is the trivial name for the chemical entity 5-Phenyl-1H-pyrrole-3-carboxylic acid.

Identifier	Value
Common Name	Acid secretion-IN-1
Systematic Name	5-Phenyl-1H-pyrrole-3-carboxylic acid
CAS Number	161958-62-9[1]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	187.19 g/mol
Patent Reference	WO2018024188A1 (Compound Example 17.4) [1][2]

## Core Application: An Intermediate in IDO1 Inhibitor Synthesis

The primary and sole documented application of 5-Phenyl-1H-pyrrole-3-carboxylic acid is as a precursor in the synthesis of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a crucial enzyme in the kynurenine pathway, which is responsible for the catabolism of the essential amino acid tryptophan. In the context of oncology, the overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, which in turn suppresses the activity of tumor-infiltrating T-cells, thereby allowing cancer cells to evade the host's immune response.

The logical relationship and workflow for the utilization of this compound is outlined below.



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*Workflow from intermediate to therapeutic application.*

## Experimental Protocols: Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

While the exact synthesis protocol for 5-Phenyl-1H-pyrrole-3-carboxylic acid as described in patent WO2018024188A1 is specific to that document, general methodologies for the synthesis of structurally related pyrrole-3-carboxylic acids are available in the scientific literature. A common approach is the Hantzsch pyrrole synthesis, which involves the condensation of a  $\beta$ -ketoester, a primary amine, and an  $\alpha$ -haloketone.

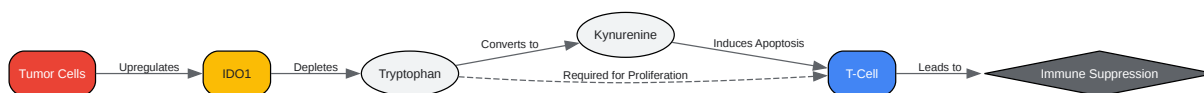
A representative, generalized protocol for a one-step continuous flow synthesis of a substituted pyrrole-3-carboxylic acid is as follows:

- **Reagent Preparation:** Solutions of a tert-butyl acetoacetate derivative, a primary amine, and a 2-bromoketone are prepared in a suitable solvent such as acetonitrile.
- **Flow Reaction:** The reagent solutions are pumped and mixed in a microreactor. The reaction mixture is then heated in a flow coil at a specific temperature (e.g., 100-150 °C) for a defined residence time.
- **In Situ Hydrolysis:** The HBr generated as a byproduct of the Hantzsch reaction facilitates the in situ hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.
- **Purification:** The output from the flow reactor is collected and purified, typically by chromatography, to yield the desired pyrrole-3-carboxylic acid derivative.

This methodology offers advantages over traditional batch synthesis by providing higher yields and enabling a more streamlined process.

## Signaling Pathway Context: IDO1 in Immune Evasion

The ultimate therapeutic target of the compounds synthesized from "**Acid secretion-IN-1**" is the IDO1 pathway, a key mechanism of immune evasion in cancer. The signaling cascade is depicted below.



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*IDO1 pathway in tumor immune evasion.*

Inhibitors derived from 5-Phenyl-1H-pyrrole-3-carboxylic acid are designed to block the activity of the IDO1 enzyme, thereby preventing tryptophan depletion and the production of immunosuppressive kynurenine. This restores the proliferative capacity of T-cells and enhances the anti-tumor immune response.

## Conclusion

The compound referred to as "**Acid secretion-IN-1**" is chemically 5-Phenyl-1H-pyrrole-3-carboxylic acid. Extensive review of patent and scientific literature reveals its role as a synthetic intermediate for the development of IDO1 inhibitors for immuno-oncology. There is no evidence to support its involvement in the regulation of gastric acid secretion. It is recommended that researchers and drug development professionals refer to this compound by its chemical name or CAS number to avoid confusion and accurately reflect its documented biological context.

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## References

- 1. 5-Phenyl-1H-pyrrole-3-carboxylic acid | 161958-62-9 | LGA95862 [biosynth.com]
- 2. syrris.com [syrris.com]
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